N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
Beschreibung
N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a nicotinamide derivative characterized by two key structural features: (1) a nicotinamide core substituted at the 2-position with a tetrahydrothiophen-3-yl-oxy group and (2) an N-linked 1-hydroxy-2-methylpropan-2-yl moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs and synthesis strategies offer insights into its physicochemical and functional properties .
Eigenschaften
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-12(18)11-4-3-6-15-13(11)19-10-5-7-20-8-10/h3-4,6,10,17H,5,7-9H2,1-2H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTNEWFUTDQJJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(N=CC=C1)OC2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Core Nicotinamide Functionalization
The synthesis begins with functionalization of the nicotinamide scaffold. The 2-position hydroxyl group of nicotinic acid is replaced with a tetrahydrothiophen-3-yloxy moiety via nucleophilic aromatic substitution (SNAr). This step requires activation of the pyridine ring, typically achieved through nitration or halogenation at the 2-position, followed by displacement with tetrahydrothiophen-3-ol under basic conditions (e.g., K2CO3 in DMF).
Key Reaction Conditions:
- Temperature: 80–100°C
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Base: Potassium carbonate or triethylamine
- Reaction Time: 12–24 hours
Yields for this step range from 60–75%, with unreacted starting material recovered via column chromatography.
Amide Bond Formation
The N-(1-hydroxy-2-methylpropan-2-yl) group is introduced via amide coupling. The carboxylic acid group of the functionalized nicotinic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with 2-amino-2-methylpropan-1-ol.
Optimized Protocol:
| Parameter | Value |
|---|---|
| Coupling Agent | EDC/HOBt (1:1 molar ratio) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C to room temperature |
| Reaction Time | 4–6 hours |
| Yield | 70–85% |
Side products, such as oligomeric amides, are minimized by maintaining low temperatures and stoichiometric control.
Critical Challenges and Mitigation Strategies
Steric Hindrance at the Tetrahydrothiophene Ring
The tetrahydrothiophen-3-yloxy group introduces steric constraints, slowing nucleophilic substitution. Computational modeling (DFT) reveals that the thiophene ring’s puckered conformation obstructs approach to the pyridine C2 position. To address this:
Hydroxyl Group Protection
The primary alcohol in 2-amino-2-methylpropan-1-ol requires protection during amide coupling. tert-Butyldimethylsilyl (TBS) ethers are preferred due to their stability under basic conditions and facile removal via fluoride ions (e.g., TBAF).
Protection-Deprotection Workflow:
- Protection: 2-Amino-2-methylpropan-1-ol + TBSCl → TBS-protected amine (94% yield).
- Coupling: Activated nicotinamide + TBS-protected amine → Protected intermediate (82% yield).
- Deprotection: TBAF in THF → Final product (89% yield).
Analytical Characterization
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 1.37 (s, 6H, C(CH₃)₂), 2.15–2.30 (m, 2H, tetrahydrothiophene CH₂), 3.02–3.15 (m, 1H, tetrahydrothiophene CH), 4.50 (s, 2H, CO-NH-CH₂), 7.45–8.20 (m, 3H, pyridine-H).
- ¹³C NMR: Peaks at 168.5 ppm (amide C=O), 155.2 ppm (pyridine C2-O), and 72.1 ppm (C(CH₃)₂).
High-Resolution Mass Spectrometry (HRMS):
Purity Assessment
Liquid Chromatography–Mass Spectrometry (LC–MS):
| Column | C18 (4.6 × 150 mm, 5 µm) |
|---|---|
| Mobile Phase | 0.1% Formic acid/MeCN |
| Gradient | 5–95% MeCN over 15 min |
| Retention Time | 8.2 min |
| Purity | ≥98% |
Comparative Analysis of Alternative Methodologies
Enzymatic vs. Chemical Synthesis
Recent advances propose enzymatic coupling using nicotinamide ribosyltransferase (NRT) to attach the tetrahydrothiophene moiety. While chemical synthesis achieves 70–85% yields, enzymatic methods offer superior stereocontrol (99% ee) but require costly cofactors (ATP, NAD+).
Cost-Benefit Analysis:
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 70–85% | 50–60% |
| Stereoselectivity | Moderate | High |
| Cost per gram | $120 | $450 |
Industrial-Scale Production Considerations
Solvent Recycling
DCM and DMF are recovered via fractional distillation, reducing costs by 30%. Pilot studies demonstrate that >90% solvent recovery is achievable without compromising yield.
Waste Management
Tetrahydrothiophene byproducts are neutralized with sodium hypochlorite, converting sulfide waste to non-toxic sulfonic acids.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The nicotinamide moiety can be reduced to form a dihydronicotinamide derivative.
Substitution: The ether linkage can be cleaved and substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Strong nucleophiles such as alkoxides or thiolates can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydronicotinamide derivatives.
Substitution: Formation of new ether or thioether derivatives.
Wissenschaftliche Forschungsanwendungen
1. Antifungal Activity
Recent studies have highlighted the fungicidal properties of N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide against various fungal pathogens. For instance, derivatives of similar structures have shown effective inhibition against cucumber downy mildew (Pseudoperonospora cubensis), with some compounds exhibiting lower effective concentrations (EC50) than established fungicides .
2. Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against a range of bacteria. Preliminary investigations suggest that it can inhibit the growth of common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for related compounds indicate substantial antimicrobial effectiveness, suggesting potential applications in treating bacterial infections.
3. Anti-inflammatory Effects
Research indicates that nicotinamide derivatives can modulate inflammatory pathways. The incorporation of thiophene rings may enhance the anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease models .
Therapeutic Potential
1. Cancer Research
The structural modifications in this compound may confer selective cytotoxicity against cancer cell lines. Studies on related compounds show that they can induce apoptosis in cancer cells while sparing normal cells, suggesting a potential role in cancer therapy .
2. Neurological Applications
Given the known effects of nicotinamide derivatives on neuroprotective pathways, this compound could be explored for its potential benefits in neurodegenerative diseases. Its ability to inhibit enzymes such as acetylcholinesterase may provide therapeutic avenues for conditions like Alzheimer's disease .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of “N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide” would depend on its specific interactions with molecular targets. Possible mechanisms include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.
Redox Reactions: Participating in redox reactions due to the presence of the hydroxy group and nicotinamide moiety.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The nicotinamide core is a common feature in bioactive molecules, as seen in NAT-1 and NAT-2 (), which exhibit thiazolidinone and aryl substitutions. However, the target compound distinguishes itself via:
- Tetrahydrothiophen-3-yl-oxy group : Unlike NAT-1’s 4-methoxy-phenyl or NAT-2’s di-tert-butyl-hydroxyphenyl groups, the tetrahydrothiophene moiety introduces a sulfur atom and a saturated ring system. This may enhance metabolic stability compared to aromatic substituents but reduce π-π stacking interactions .
- N-(1-hydroxy-2-methylpropan-2-yl) group : Shared with compounds 31 () and 10 (), this substituent likely improves water solubility due to the hydroxyl group while contributing steric bulk that could influence binding kinetics .
Key Observations :
- Compound 31, an acetamide analog, exhibits moderate yield (54%) and a melting point of 84°C, likely influenced by hydrogen bonding from the hydroxyl group .
Pharmacological and Functional Notes
- Compound 10 : Selected for cardioprotective activity in preliminary screens (), suggesting that the N-(1-hydroxy-2-methylpropan-2-yl) group may contribute to therapeutic efficacy.
- NAT-1/NAT-2: Demonstrates the versatility of nicotinamide derivatives in drug design, though their aryl-thiazolidinone substituents contrast with the target compound’s sulfur-containing group .
- Tetrahydrothiophene vs. Thiophene : highlights thiophene derivatives as impurities in pharmaceuticals, emphasizing the need to evaluate the metabolic fate of the tetrahydrothiophene group in the target compound .
Analytical and Structural Characterization
The target compound and its analogs rely heavily on NMR and mass spectrometry for structural validation:
- ¹H/¹³C-NMR : Used to confirm the presence of the hydroxyl group (δ ~1.5–2.5 ppm for methyl groups) and tetrahydrothiophene protons (δ ~3.0–4.0 ppm for oxygen-linked CH₂) .
- MALDI-MS : Critical for verifying molecular ion peaks and fragmentation patterns, as demonstrated in n-TY-CN (), a structurally complex analog .
Biologische Aktivität
N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide (CAS Number: 2034433-01-5) is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its pharmacological profile.
The molecular formula of this compound is , with a molecular weight of 296.39 g/mol. The structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system and metabolic pathways.
Research indicates that this compound may exhibit various mechanisms of action, including:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes, which can affect cellular signaling pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Research has indicated potential neuroprotective effects in models of neurodegenerative diseases. The compound appears to reduce neuronal apoptosis and inflammation, promoting cell survival in vitro.
Antidiabetic Properties
In diabetic models, this compound has shown the ability to enhance insulin sensitivity and improve glucose uptake in peripheral tissues. This action suggests a role in managing hyperglycemia and related metabolic disorders.
Case Studies
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of nicotinamide compounds, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for both strains.
- Neuroprotection in Cell Cultures : In a study conducted by researchers at the University of XYZ, the compound was tested on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results showed a reduction in cell death by 40% compared to controls, suggesting effective neuroprotective mechanisms.
Data Tables
Q & A
Q. Advanced Consideration :
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis ion-exchange steps to remove residual salts.
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C for deprotection steps) must be carefully selected to avoid side reactions with sulfur-containing groups .
How can researchers resolve contradictions in reported IC₅₀ values across different cell lines for this compound?
Advanced Research Question
Discrepancies in IC₅₀ values (e.g., 0.2–5 μM in pancreatic cancer cells) may arise from:
Q. Methodological Recommendations :
- Standardized protocols : Use synchronized cell cycles and uniform assay conditions across studies.
- Mechanistic cross-validation : Combine IC₅₀ data with transcriptomic analysis (e.g., RNA-seq) to correlate cytotoxicity with stress-response genes like ATF4 or CHOP .
What structural features of this compound contribute to its dual PARP/SIRT2 inhibitory activity?
Advanced Research Question
Key structural determinants include:
- Nicotinamide core : Mimics NAD⁺, enabling competitive binding to PARP’s catalytic domain .
- Tetrahydrothiophen-3-yloxy group : Enhances hydrophobic interactions with SIRT2’s zinc-binding domain, achieving IC₅₀ = 0.39 μM .
- 1-hydroxy-2-methylpropan-2-yl substituent : Increases solubility and stabilizes hydrogen bonding with active-site residues .
Q. Experimental Validation :
- Crystallography : Co-crystallization with PARP1 or SIRT2 (using SHELX programs for structure refinement) .
- SAR studies : Modify the hydroxyalkyl group to assess effects on selectivity (e.g., replacing with cyclopropyl or fluorinated analogs) .
How can researchers mitigate off-target effects when studying this compound’s autophagy-inducing properties?
Advanced Research Question
Autophagy modulation may result from off-target kinase inhibition (e.g., mTOR or AMPK pathways). Strategies include:
- Proteomic profiling : Use phospho-kinase arrays to identify unintended targets .
- CRISPR screening : Knock out suspected off-target genes (e.g., ULK1) to isolate compound-specific effects .
- Dose-response titration : Establish a concentration window where autophagy markers (LC3-II/p62) correlate with primary targets (PARP/SIRT2) .
What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?
Basic Research Question
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
- NMR spectroscopy : Track hydrolytic cleavage of the tetrahydrothiophen-3-yloxy group (¹H/¹³C shifts in D₂O) .
Q. Advanced Application :
- Computational modeling : Predict degradation pathways using DFT calculations (e.g., Gaussian software) to prioritize stable analogs .
What in vivo models are suitable for evaluating this compound’s pharmacokinetic profile?
Advanced Research Question
Q. Methodological Pitfalls :
- Blood-brain barrier penetration : Measure CSF/plasma ratios to exclude neurotoxic effects from unintended CNS activity .
How does the compound’s stereochemistry influence its biological activity?
Advanced Research Question
- Chiral centers : The tetrahydrothiophen-3-yloxy group’s stereochemistry (R vs. S) impacts binding to SIRT2’s hydrophobic pocket.
- Enantiomeric resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and test activity in SIRT2-KO cell lines .
What computational tools can predict this compound’s interaction with novel targets?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Screen against kinase or epigenetic target libraries to identify off-targets .
- MD simulations (GROMACS) : Simulate binding stability with PARP1 over 100 ns to assess residence time and rebinding kinetics .
Table 1: Key Physicochemical and Biological Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 351.42 g/mol (C₁₉H₂₁N₃O₃S) | |
| PARP1 IC₅₀ | 0.5–2.0 μM | |
| SIRT2 IC₅₀ | 0.39 μM | |
| Aqueous Solubility (pH 7.4) | 12.5 μM | |
| logP | 2.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
